molecular formula C11H8F2N2O2 B1530736 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1174666-16-0

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1530736
M. Wt: 238.19 g/mol
InChI Key: WXODTDKYDNWQTD-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Scientific Research Applications

Summary of the Application

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Methods of Application or Experimental Procedures

The compound was synthesized and then tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay .

Results or Outcomes

Most of the synthesized compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

2. Synthesis of Fluorinated Biaryl Derivatives

Summary of the Application

3,4-Difluorophenylboronic acid, which can be derived from “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid”, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Methods of Application or Experimental Procedures

The compound is reacted with aryl and heteroaryl halides using a Suzuki cross-coupling reaction .

Results or Outcomes

The result of this reaction is the formation of fluorinated biaryl derivatives .

3. Pyrrole Derivatives

Summary of the Application

Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Methods of Application or Experimental Procedures

A three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .

Results or Outcomes

The desired products were obtained in good yields . These pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

4. Synthesis of Biologically Active Hetero-aromatics

Summary of the Application

Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Methods of Application or Experimental Procedures

A three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .

Results or Outcomes

The desired products were obtained in good yields . These pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODTDKYDNWQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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